(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride
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Overview
Description
(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride is a chiral amine compound that features a tert-butyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-tert-Butylphenyl)butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Reaction with tert-Butylbenzene: The chiral amine is reacted with tert-butylbenzene under specific conditions to introduce the tert-butyl group.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted tert-butyl derivatives.
Scientific Research Applications
(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-1-(4-tert-Butylphenyl)butylamine hydrochloride involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
®-1-(4-tert-Butylphenyl)butylamine hydrochloride: The enantiomer of the compound, with different stereochemistry.
tert-Butylamine: A simpler amine with a tert-butyl group, used in various industrial applications.
tert-Butylbenzene: A related compound with a tert-butyl group attached to a benzene ring.
Uniqueness
(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride is unique due to its chiral nature and the presence of both a tert-butyl group and a phenyl ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H24ClN |
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Molecular Weight |
241.80 g/mol |
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4;/h7-10,13H,5-6,15H2,1-4H3;1H/t13-;/m0./s1 |
InChI Key |
PWKOIXVHNAWFGY-ZOWNYOTGSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Origin of Product |
United States |
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